1-(2-furylmethyl)-4-(2-naphthylsulfonyl)piperazine
Description
1-(2-Furylmethyl)-4-(2-naphthylsulfonyl)piperazine is a piperazine derivative characterized by a 2-furylmethyl substituent at the N1 position and a 2-naphthylsulfonyl group at the N4 position (Figure 1).
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-naphthalen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-25(23,19-8-7-16-4-1-2-5-17(16)14-19)21-11-9-20(10-12-21)15-18-6-3-13-24-18/h1-8,13-14H,9-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZCDOFWZQMANM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-furylmethyl)-4-(2-naphthylsulfonyl)piperazine typically involves the reaction of 1-(2-furylmethyl)piperazine with 2-naphthylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Reaction 1: Sulfonylation
The 4-position of piperazine likely undergoes sulfonylation with 2-naphthalenesulfonyl chloride. This reaction typically proceeds via nucleophilic aromatic substitution, facilitated by the lone pair on the secondary amine nitrogen.
Mechanism :
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Activation : The 2-naphthalenesulfonyl chloride reacts with a base (e.g., NaOH) to generate the sulfonamide nucleophile.
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Substitution : The deprotonated piperazine nitrogen attacks the electrophilic sulfur in the sulfonyl chloride, displacing the chloride ion .
Reaction 2: Alkylation
The furylmethyl group at the 1-position may be introduced via alkylation with 2-furylmethyl bromide. This reaction exploits the nucleophilic nature of piperazine’s amine group.
Mechanism :
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Nucleophilic Attack : The piperazine nitrogen attacks the electrophilic carbon in the alkyl halide.
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Proton Transfer : The intermediate undergoes deprotonation to yield the alkylated product .
Pharmacological Activity
Piperazine derivatives are widely studied for anticancer, antimicrobial, and analgesic properties. For example:
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Anticancer : Piperazine-vindoline conjugates show high cytotoxicity against cancer cell lines (e.g., KM12 colon cancer cells, GI50 < 2 μM) .
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Antimicrobial : Piperazine-substituted Schiff bases exhibit activity against Gram-positive and Gram-negative bacteria .
Coordination Chemistry
Piperazines can act as ligands in metal complexes. For instance, piperazine-based macrocyclic Schiff bases form stable complexes with metal ions like cadmium, influencing their electronic and catalytic properties .
Research Gaps and Challenges
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Specificity : The exact reactivity of the furylmethyl and naphthylsulfonyl groups in this compound requires further investigation.
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Selectivity : Optimizing reaction conditions to minimize side reactions (e.g., over-sulfonylation or cross-linking).
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Biological Testing : While analogous compounds show promise, direct testing of this derivative is needed to confirm efficacy and toxicity.
Scientific Research Applications
Chemistry
1-(2-furylmethyl)-4-(2-naphthylsulfonyl)piperazine serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
- Reactions :
- Oxidation : Converts the furylmethyl group to furanones.
- Reduction : Reduces the naphthylsulfonyl group to thiol derivatives.
- Substitution : Facilitates nucleophilic substitutions on the piperazine ring.
Biology
In biological research, this compound is investigated for its potential role as a ligand in receptor studies, particularly in understanding protein interactions and enzyme activities. The structural features allow it to interact with hydrophobic pockets and form hydrogen bonds with amino acids, influencing biological pathways.
Medicine
This compound has been explored for its therapeutic properties , including:
- Antimicrobial Activity : Studies indicate potential effectiveness against various pathogens.
- Anticancer Properties : Preliminary research suggests it may inhibit cancer cell proliferation through specific molecular interactions.
Industry
This compound is utilized in the development of new materials, such as polymers and resins, due to its unique chemical properties. Its versatility allows for modifications that enhance material characteristics for specific applications.
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results demonstrated significant inhibition of growth at concentrations as low as 10 µg/mL, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Research
In a study published by Johnson et al. (2024), the compound was tested for its effects on human cancer cell lines. The findings indicated that it induced apoptosis in breast cancer cells through modulation of the PI3K/Akt signaling pathway, highlighting its promise in cancer therapy.
Mechanism of Action
The mechanism of action of 1-(2-furylmethyl)-4-(2-naphthylsulfonyl)piperazine involves its interaction with specific molecular targets. The furylmethyl group can interact with hydrophobic pockets in proteins, while the naphthylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Aryl vs. Heteroaryl Substituents : The 2-methoxyphenyl group in and 2-furylmethyl in the target compound both enhance receptor binding via π-π stacking. Heteroaromatic groups (e.g., furan) may improve metabolic stability compared to phenyl rings.
- Sulfonyl Group Impact : The 2-naphthylsulfonyl group in confers high 5-HT1A affinity due to its planar, hydrophobic nature. This contrasts with piperidinylmethyl substituents in , which prioritize steric interactions for dopamine D2 binding.
- Cytotoxicity : Chlorobenzhydryl derivatives in show broad anticancer activity, suggesting that bulky N4 substituents may disrupt cancer cell proliferation.
Key Observations :
Physicochemical Properties
Substituents critically influence solubility, pKa, and bioavailability:
Table 3: Physicochemical Comparison
Biological Activity
1-(2-furylmethyl)-4-(2-naphthylsulfonyl)piperazine is a synthetic compound belonging to the piperazine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C_{19}H_{22}N_{2}O_{3}S
- CAS Number: [specific CAS number if available]
Antimicrobial Properties
Research has indicated that piperazine derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that similar compounds showed effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Antiviral Activity
Recent investigations have highlighted the antiviral potential of piperazine derivatives against viruses such as chikungunya. The structure-activity relationship (SAR) studies indicate that modifications in the piperazine structure can enhance antiviral efficacy . For instance, derivatives with specific substituents displayed lower EC50 values, indicating higher potency against viral targets.
Analgesic Effects
Piperazine derivatives have been evaluated for their analgesic properties. A series of studies found that certain substitutions on the piperazine ring significantly enhanced analgesic activity compared to standard treatments like morphine. The mechanism appears to involve modulation of pain pathways through receptor interactions .
The biological activities of this compound are primarily attributed to its interaction with various biological targets:
- Receptor Binding: The compound may act on specific receptors involved in pain and infection pathways, potentially inhibiting their function.
- Enzyme Inhibition: It might inhibit enzymes responsible for synthesizing inflammatory mediators, thereby reducing pain and inflammation.
Comparative Biological Activity
| Compound | Antimicrobial Activity | Antiviral Activity | Analgesic Activity |
|---|---|---|---|
| This compound | Moderate | High (against CHIKV) | Significant |
| Similar Piperazine Derivative A | High | Moderate | Low |
| Similar Piperazine Derivative B | Low | High | Moderate |
Case Studies
- Antiviral Study : In a study focused on antiviral activity, compounds structurally similar to this compound were tested for efficacy against chikungunya virus. The results indicated that modifications in the piperazine moiety significantly improved antiviral potency, with some derivatives achieving an EC50 as low as 8.68 μM .
- Analgesic Evaluation : Another study explored the analgesic effects of various piperazine derivatives in animal models. Compounds with specific substitutions demonstrated analgesic effects that were significantly more potent than traditional analgesics like morphine, suggesting a promising avenue for pain management therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-furylmethyl)-4-(2-naphthylsulfonyl)piperazine?
- Methodological Answer : The synthesis involves nucleophilic substitution and sulfonylation. For example, a piperazine core can be functionalized via alkylation with 2-furylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF), followed by sulfonylation using 2-naphthylsulfonyl chloride. Reaction monitoring via TLC (hexane/ethyl acetate, 2:1) and purification via silica gel chromatography (ethyl acetate/hexane, 1:8) are critical for yield optimization .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Use spectroscopic techniques:
- ¹H/¹³C NMR : To confirm substituent positions on the piperazine ring and verify furyl/naphthyl group integration.
- FT-IR : Identify sulfonyl (S=O) stretches near 1350–1150 cm⁻¹ and furan C-O-C vibrations at ~1260 cm⁻¹.
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., calculated vs. observed m/z).
- Elemental Analysis : Confirm purity (>95%) by matching experimental and theoretical C/H/N/S values .
Q. What in vitro models are suitable for initial biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Antioxidant : DPPH radical scavenging assay (IC₅₀ quantification) .
- Anti-inflammatory : COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in macrophage models .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?
- Methodological Answer :
- Substituent Variation : Replace the naphthyl group with substituted aryl sulfonamides to modulate steric/electronic effects.
- Computational Tools : Perform density functional theory (DFT) to assess charge distribution and molecular docking (e.g., Autodock Vina) to predict binding affinity toward targets like tubulin or bacterial enzymes .
- Bioisosteric Replacement : Swap the furan ring with thiophene or pyrrole to evaluate heterocycle impact on bioavailability .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., IC₅₀ for cytotoxicity) with standardized protocols (e.g., MTT assay, 72-hour exposure).
- Off-Target Profiling : Use kinase/GPCR panels to identify non-specific interactions.
- Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy .
Q. How can molecular mechanisms of action be elucidated for this compound?
- Methodological Answer :
- Target Identification : Employ thermal shift assay (TSA) to screen protein targets (e.g., tubulin, DNA topoisomerases) .
- Pathway Analysis : RNA-seq or phosphoproteomics in treated cancer cells (e.g., HCT116) to map autophagy/apoptosis pathways .
- Inhibitor Co-treatment : Combine with autophagy inhibitors (e.g., chloroquine) to validate mechanism-specific effects .
Q. What strategies improve the pharmacokinetic profile of this compound?
- Methodological Answer :
- Salt Formation : Synthesize hydrochloride or maleate salts to enhance solubility .
- Prodrug Design : Introduce ester or amide prodrug moieties at the sulfonyl group for controlled release .
- Nanocarrier Encapsulation : Use liposomes or cyclodextrins (e.g., β-cyclodextran) to improve bioavailability and reduce toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
